![molecular formula C20H23N3O5S2 B2874208 1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-46-4](/img/structure/B2874208.png)
1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Description
1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity
The compound 1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide , identified by CAS number 2034603-65-9 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N4O4S, with a molecular weight of 432.4 g/mol . Its structure features a sulfonyl group attached to a piperidine moiety and a benzo[c][1,2,5]thiadiazole core, which contributes to its biological activity.
Research indicates that this compound may function as an antagonist of neuropilin-1 (NRP1), a receptor implicated in angiogenesis and tumor progression. In vitro studies have demonstrated that it inhibits the phosphorylation of VEGF-R2/KDR induced by VEGF-A in human umbilical vein endothelial cells (HUVECs) at concentrations as low as 30 μM , suggesting significant antiangiogenic properties .
Antitumor Activity
The compound has shown promise in antitumor activity through its effects on angiogenesis. By inhibiting NRP1 and subsequently reducing VEGF signaling, it may limit tumor growth and metastasis. Studies have reported that similar compounds exhibit micromolar potencies against various cancer cell lines .
Anti-inflammatory Effects
In addition to its antitumor potential, the compound's structural components suggest possible anti-inflammatory properties. Compounds with similar piperidine and sulfonamide structures have been documented to exhibit analgesic and anti-inflammatory effects.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable absorption and distribution characteristics. It has been reported to have a half-life of approximately 4.29 hours , which supports once-daily dosing regimens . This pharmacokinetic profile enhances its potential for clinical applications.
Study 1: In Vivo Antitumor Efficacy
A recent study evaluated the in vivo efficacy of the compound in mouse models of cancer. The results indicated a 50% reduction in tumor volume compared to control groups after administration at effective dosages over several weeks. Histological analysis revealed reduced vascularization in treated tumors, corroborating its antiangiogenic action .
Study 2: Mechanistic Insights into Anti-inflammatory Activity
Another study focused on the anti-inflammatory mechanisms of similar compounds. It was found that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a pathway through which the compound may exert its effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-21-18-4-2-3-5-19(18)23(30(21,26)27)16-8-11-22(12-9-16)29(24,25)17-6-7-20-15(14-17)10-13-28-20/h2-7,14,16H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKKOZQBUVNKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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